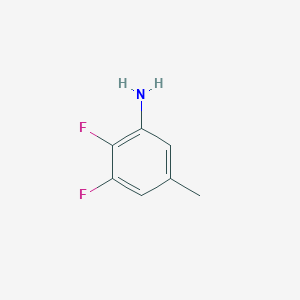

2,3-Difluoro-5-methylaniline

Description

Foundational Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, fluorinated anilines are prized intermediates. Their chemical reactivity allows for the construction of intricate molecular architectures, particularly heterocyclic compounds that form the backbone of many biologically active agents. The presence of fluorine can significantly alter the course of chemical reactions, enabling transformations that would be challenging with their non-fluorinated counterparts.

Medicinal chemistry has particularly benefited from the use of these derivatives. A significant percentage of modern pharmaceuticals contain fluorine, a testament to the element's ability to enhance the therapeutic profile of drug candidates. tcichemicals.com Fluorinated anilines are key starting materials in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and antifolates. nih.govgoogle.comacs.org

Strategic Role as Advanced Chemical Building Blocks

2,3-Difluoro-5-methylaniline and its isomers serve as advanced building blocks, providing a scaffold upon which complex molecules with desired properties can be assembled. The specific placement of the fluorine and methyl groups on the aniline (B41778) ring offers a unique combination of steric and electronic effects that can be exploited in targeted synthesis. For instance, difluoro-N-methylaniline derivatives are utilized in palladium-catalyzed coupling reactions to create larger, more complex structures like pyrido[2,3-d]pyrimidines. The synthesis of various fluorinated heterocycles, which are prevalent in bioactive compounds, often relies on starting materials like fluorinated anilines. nih.govtsukuba.ac.jp

The utility of these building blocks extends to the synthesis of indazoles and other nitrogen-containing heterocycles, which are important pharmacophores. mdpi.comsci-hub.seorganic-chemistry.orgnih.gov The strategic placement of fluorine can influence the reaction pathways, leading to the desired regio- and stereoisomers.

Overview of Fluorine's Influence on Molecular Reactivity and Stability

The introduction of fluorine into an aniline molecule dramatically alters its fundamental properties. The high electronegativity of fluorine atoms creates strong, polarized carbon-fluorine bonds. This has several important consequences:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

Altered Basicity: The electron-withdrawing nature of fluorine atoms reduces the basicity of the aniline nitrogen. This change in pKa can affect how a molecule interacts with biological targets and its solubility at different pH levels.

Conformational Control: The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance. However, the electronic repulsion between fluorine and other atoms can influence the preferred conformation of a molecule, which in turn can affect its binding affinity to a target protein.

Chemical and Physical Properties of this compound

The specific arrangement of substituents in this compound gives rise to a distinct set of properties that are valuable in chemical synthesis.

| Property | Value |

| CAS Number | 1803851-39-9 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

This data is compiled from chemical supplier information. nih.gov

Synthesis and Reactivity

The synthesis of fluorinated anilines can be achieved through various methods, including nucleophilic aromatic substitution and diazotization-fluorination reactions (Balz-Schiemann reaction). For derivatives like this compound, multi-step synthetic routes are often required, starting from readily available precursors.

The reactivity of this compound is largely dictated by the interplay of the amino group and the fluorine substituents. The amino group can act as a nucleophile and can be readily N-alkylated or acylated. It also directs electrophilic aromatic substitution, although the strong electron-withdrawing effect of the two fluorine atoms deactivates the ring towards such reactions.

The fluorine atoms themselves can be subject to nucleophilic aromatic substitution under certain conditions, providing a handle for further functionalization. The unique substitution pattern of this compound influences the regioselectivity of these reactions.

Research Applications of this compound

While specific research articles focusing solely on this compound are not abundant, its utility can be inferred from studies on closely related analogues and the general applications of fluorinated anilines.

As a Precursor in the Synthesis of Bioactive Molecules

The primary application of this compound is as a key intermediate in the synthesis of molecules with potential biological activity. Its structure is particularly relevant for the development of:

Kinase Inhibitors: Many small molecule kinase inhibitors, which are a crucial class of anticancer drugs, incorporate fluorinated aniline moieties. google.comacs.orged.ac.ukepo.orgnih.gov The aniline portion of the molecule often forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The fluorine atoms can enhance binding affinity and improve selectivity. The synthesis of complex heterocyclic systems, such as those found in ALK kinase inhibitors, often involves building blocks derived from substituted anilines. epo.org

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. Fluorinated anilines are used in the synthesis of novel herbicides and pesticides.

Materials Science: The unique electronic properties of fluorinated compounds make them of interest in the development of advanced materials, such as liquid crystals and polymers.

A notable example of the application of a similar building block is the use of 2,5-difluoro-N-methylaniline in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs as antifolates. nih.gov This highlights the importance of the difluoroaniline scaffold in constructing complex heterocyclic drugs.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the aromatic protons and the methyl and amine protons, with coupling to the fluorine atoms. ¹³C NMR would provide information on the carbon skeleton, and ¹⁹F NMR is a powerful tool for directly observing the fluorine environments.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C-F bonds, as well as the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

For the related compound 2,4-difluoro-N-methylaniline, detailed FTIR and Raman spectral data are available, which can serve as a reference for the expected spectral features of this compound. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and interpret the spectroscopic properties of such molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYYABNQVXVFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,3 Difluoro 5 Methylaniline

Influence of Fluorine Substitution on Aromatic Reactivity

The presence of two fluorine atoms on the aromatic ring of 2,3-Difluoro-5-methylaniline profoundly impacts its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilicity Modulation of the Aromatic Ring

The directing effect of the substituents in electrophilic aromatic substitution is also a crucial factor. The amino group is a powerful ortho, para-director. The methyl group is also an ortho, para-director. Conversely, the fluorine atoms, despite being deactivating, are also ortho, para-directors due to the dominance of their +M effect in determining the regioselectivity. The interplay of these directing effects determines the position of incoming electrophiles.

Nucleophilic Aromatic Substitution Pathways

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms in this compound, with their potent electron-withdrawing nature, can facilitate such reactions by stabilizing the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially one of the fluorine atoms), forming a resonance-stabilized carbanion known as the Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being a reasonably good leaving group in activated systems.

Reactions Involving the Amine Functionality

The amine group of this compound is a key functional handle that participates in a variety of important chemical transformations, leading to the synthesis of diverse derivatives.

Condensation Reactions for Schiff Base Formation

Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

The general reaction for the formation of a Schiff base from this compound is as follows:

The electronic nature of the substituents on both the aniline (B41778) and the carbonyl compound can influence the rate of Schiff base formation. The reduced nucleophilicity of the nitrogen atom in this compound, due to the electron-withdrawing fluorine atoms, might necessitate harsher reaction conditions or more reactive carbonyl compounds for efficient condensation.

A variety of aromatic aldehydes can be used in this reaction, leading to a diverse library of Schiff bases with potential applications in various fields, including medicinal chemistry and materials science.

| Aldehyde Reactant | Schiff Base Product |

| Benzaldehyde | N-(phenylmethylene)-2,3-difluoro-5-methylaniline |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2,3-difluoro-5-methylaniline |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-2,3-difluoro-5-methylaniline |

Interactive Data Table 1: Examples of Schiff Bases Derived from this compound

Reductive Amination Pathways for Derivative Synthesis

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comresearchgate.net This two-step process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the intermediate.

For this compound, reductive amination provides a direct route to N-alkylated and N-arylated derivatives. A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.

The choice of carbonyl compound dictates the nature of the substituent introduced onto the nitrogen atom.

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | NaBH₃CN | N-isopropyl-2,3-difluoro-5-methylaniline |

| Cyclohexanone | NaBH₄ | N-cyclohexyl-2,3-difluoro-5-methylaniline |

| Benzaldehyde | H₂/Pd-C | N-benzyl-2,3-difluoro-5-methylaniline |

Interactive Data Table 2: Examples of Derivative Synthesis via Reductive Amination of this compound

Amidations and Acylations for Nitrogen-Containing Heterocycles

The amine functionality of this compound can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids to form amides. These amides can serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles.

The direct amidation with a carboxylic acid often requires a coupling agent to activate the carboxylic acid. Alternatively, the reaction with a more reactive acyl chloride or anhydride proceeds more readily, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

The resulting N-acylated products can undergo intramolecular cyclization reactions to form a variety of heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals. For instance, reaction with a β-ketoester followed by cyclization can lead to the formation of quinoline derivatives.

| Acylating Agent | Base | Amide Product |

| Acetyl chloride | Pyridine (B92270) | N-(2,3-difluoro-5-methylphenyl)acetamide |

| Benzoyl chloride | Triethylamine (B128534) | N-(2,3-difluoro-5-methylphenyl)benzamide |

| Acetic anhydride | Sodium acetate (B1210297) | N-(2,3-difluoro-5-methylphenyl)acetamide |

Interactive Data Table 3: Examples of Amidation and Acylation Reactions of this compound

Role of the Methyl Group in Directed Reactivity

The methyl group at the C5 position of this compound plays a crucial role in directing the molecule's reactivity, primarily through its electronic and steric effects. As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted aniline.

In the context of electrophilic aromatic substitution, the amino group is a powerful ortho-, para-director. The fluorine atoms are ortho-, para-directing but deactivating. The methyl group is also an ortho-, para-directing activator. The combined influence of these groups directs incoming electrophiles. For this compound, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The C2 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely directed to the C4 and C6 positions. The methyl group at C5 reinforces this directing effect, particularly enhancing the nucleophilicity of the C4 and C6 positions. Computational studies on similar molecules, such as 4-methyl aniline, have shown that the presence of a methyl group influences the reaction pathways and product distribution in reactions with radicals. mdpi.com

Mechanistic Studies of Key Transformations

Mechanistic investigations into the reactions of aniline derivatives often reveal complex pathways involving reactive intermediates. For this compound, transformations under photocatalytic conditions are of significant interest, proceeding through radical and electron-transfer mechanisms.

Many modern synthetic methods, particularly those initiated by light, involve radical intermediates. researchgate.net In these processes, an aniline derivative can be converted into a radical cation, a highly reactive species that drives subsequent reactions. rsc.orgrsc.org For instance, in visible-light-mediated photocatalysis, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single electron transfer (SET) with the aniline, which acts as an electron donor. conicet.gov.ar

This process generates an aniline radical cation. This intermediate is central to various transformations, including C-H functionalization and coupling reactions. conicet.gov.arnih.gov For example, in fluoroalkylation reactions, the aniline radical cation can couple with a fluoroalkyl radical. conicet.gov.ar The resulting intermediate can then be deprotonated to yield the final product. conicet.gov.ar The generation of radical intermediates in such reactions has been supported by radical trapping experiments using agents like TEMPO. acs.org

The initiation of many reactions involving this compound under photochemical conditions relies on electron transfer. rsc.org Two primary mechanisms are often considered: a photocatalytic cycle involving an external photocatalyst and a pathway involving an Electron Donor-Acceptor (EDA) complex. acs.org

In a typical photocatalytic cycle, a photocatalyst (e.g., an iridium complex or an organic dye like Eosin Y) is excited by visible light. conicet.gov.aracs.org The excited photocatalyst can be quenched oxidatively by an electron acceptor or reductively by an electron donor. rsc.org Given that anilines are electron-rich, they commonly participate in an oxidative quenching cycle where the aniline donates an electron to the excited photocatalyst, generating the aniline radical cation and the reduced form of the catalyst. acs.orgbeilstein-journals.org

Alternatively, anilines can form an EDA complex with a suitable electron-accepting substrate. acs.org This complex can absorb light directly, promoting an electron transfer from the aniline (donor) to the substrate (acceptor). acs.org This process generates a radical cation from the aniline and a radical anion from the acceptor, all without the need for an external photocatalyst. acs.org This pathway has been shown to be plausible in the difluoroalkylation of anilines. acs.org The efficiency of EDA complex formation and the subsequent reaction can be highly dependent on the solvent used. acs.org

The feasibility of these electron transfer events can often be predicted by comparing the redox potentials of the involved species. rsc.org

In reactions involving the aromatic ring of this compound, regioselectivity is dictated by the combined electronic and steric influences of the substituents. The -NH2 group is a potent ortho-, para-director, strongly activating these positions. The -F atoms are deactivating but also ortho-, para-directing. The -CH3 group is a weakly activating ortho-, para-director.

The positions available for substitution are C4 and C6. Both are para and ortho to the strongly activating amino group, respectively. The C4 position is also para to the methyl group, while the C6 position is ortho to the amino group. In many photocatalytic reactions of substituted anilines, such as difluoroalkylation, a mixture of regioisomers is often formed. acs.org However, the substitution pattern often favors the position para to the amino group due to reduced steric hindrance. acs.org Therefore, for this compound, substitution at the C6 position would be sterically hindered by the adjacent amino group and the fluorine at C2. The C4 position, being less hindered, is a likely site for reaction.

Substituent Effects on Reaction Outcomes

The outcome of reactions involving substituted anilines is highly sensitive to the electronic nature of the substituents on the aromatic ring.

The reactivity of the aniline ring is significantly modulated by the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making the aniline a better electron donor and more reactive in oxidative photocatalytic cycles. acs.orgresearchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less reactive.

In the case of this compound, the amino and methyl groups are electron-donating, while the two fluoro groups are electron-withdrawing via induction. The strong resonance donation from the amino group is the dominant effect, rendering the molecule electron-rich and a suitable substrate for many photocatalytic transformations.

Studies on the scope of difluoroalkylation reactions have shown that anilines bearing EDGs (like methyl, methoxy, and phenyl groups) generally provide good to excellent yields. acs.org In contrast, anilines with strong EWGs show diminished reactivity, sometimes yielding only trace amounts of product. acs.org This trend underscores the importance of the aniline's role as an electron donor in the key electron transfer step of the reaction mechanism.

The following table, adapted from a study on the difluoroalkylation of various N,N-dimethylanilines, illustrates the impact of para-substituents on reaction yield, providing insight into the electronic effects at play.

| Entry | Substituent at para-position | Electronic Effect | Product Yield (%) |

|---|---|---|---|

| 1 | -H | Neutral | 70 |

| 2 | -Br | Withdrawing (Inductive), Donating (Resonance) | 75 |

| 3 | -Cl | Withdrawing (Inductive), Donating (Resonance) | 72 |

| 4 | -I | Withdrawing (Inductive), Donating (Resonance) | 68 |

| 5 | -COOEt | Withdrawing | 45 |

| 6 | -Ph | Donating (Resonance) | 85 |

| 7 | -OMe | Donating (Resonance) | 65 |

Data in the table is illustrative of general substituent effects on aniline reactivity in photocatalytic difluoroalkylation and is adapted from studies on N,N-dimethylaniline derivatives. acs.org

Steric Hindrance from Adjacent Substituents

The reactivity of the amino group in this compound is significantly influenced by the presence of substituents on the aromatic ring, particularly those in close proximity to the reaction center. The spatial arrangement of the two fluorine atoms and the methyl group gives rise to steric hindrance, which, in conjunction with electronic effects, modulates the accessibility and reactivity of the amine functionality.

The fluorine atom at the C2 (ortho) position plays a crucial role in sterically shielding the amino group. This phenomenon, often referred to as the "ortho effect," is a well-documented concept in the study of substituted anilines. Bulky groups at the ortho position can physically obstruct the lone pair of electrons on the nitrogen atom, impeding the approach of reactants, such as protons or electrophiles. This steric inhibition of reactivity can lead to a decrease in the basicity of the aniline derivative compared to its unsubstituted counterpart or isomers with substituents at the meta or para positions.

The collective steric influence of the substituents in this compound is therefore expected to decrease its reactivity in reactions that involve direct interaction with the amino group. This includes acid-base reactions and various electrophilic substitution reactions targeting the nitrogen atom.

To illustrate the anticipated impact of these substituents on the basicity of the aniline ring, the following table provides a qualitative comparison of the expected relative basicity of this compound and related compounds. The pKa value is a measure of the acidity of the conjugate acid (anilinium ion); a lower pKa indicates a weaker base.

| Compound | Substituents | Expected Dominant Effects | Anticipated Relative Basicity (Compared to Aniline) |

|---|---|---|---|

| Aniline | -H | Reference | Reference |

| o-Fluoroaniline | 2-F | Inductive electron withdrawal (-I), Steric hindrance (Ortho effect) | Lower |

| 2,5-Difluoroaniline | 2-F, 5-F | Strong inductive electron withdrawal (-I) from two F atoms, Steric hindrance (Ortho effect) | Significantly Lower |

| This compound | 2-F, 3-F, 5-CH₃ | Strong inductive electron withdrawal (-I) from two F atoms, Weak inductive electron donation (+I) from CH₃ group, Steric hindrance (Ortho effect) | Significantly Lower |

This table presents expected trends based on established principles of steric and electronic effects in substituted anilines. Actual experimental values may vary.

Advanced Applications in Chemical Synthesis and Materials Science

Precursors for Complex Molecular Architectures

The reactivity of the aniline (B41778) moiety, coupled with the influence of the fluorine and methyl substituents, makes 2,3-Difluoro-5-methylaniline a valuable precursor for the synthesis of intricate molecular frameworks, particularly fluorine-containing heterocyclic scaffolds.

The development of synthetic routes to novel heterocyclic compounds is a major focus of medicinal and agricultural chemistry. Fluorinated anilines are key starting materials in the assembly of various heterocyclic systems, including quinazolines and isoindoline-1,3-diones. While specific literature detailing the use of this compound in these syntheses is not abundant, the general reactivity of fluorinated anilines provides a strong indication of its potential.

Quinazolines: The synthesis of quinazoline derivatives often involves the condensation of an anthranilic acid derivative (or a related aniline) with a suitable one-carbon source. For instance, a common route is the reaction of an aniline with an ortho-amino benzoic acid or its equivalent. The presence of fluorine atoms on the aniline ring can influence the course of these cyclization reactions and the properties of the resulting quinazoline products. researchgate.netresearchgate.netnih.govcrossref.org In principle, this compound could be utilized in multi-step sequences, for example, by first undergoing an ortho-formylation or -carboxylation, followed by cyclization with an appropriate amine or ammonia (B1221849) source to yield a difluoro-methyl-substituted quinazoline.

Isoindoline-1,3-diones: These structures, also known as phthalimides, are typically synthesized by the reaction of phthalic anhydride with a primary amine. The nucleophilic attack of the amine on the anhydride, followed by cyclization, yields the imide product. researchgate.netresearchgate.netnih.gov this compound can serve as the amine component in this reaction, leading to the formation of N-(2,3-difluoro-5-methylphenyl)isoindoline-1,3-dione. The resulting fluorinated phthalimide can then be used as a versatile intermediate for further synthetic transformations.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound |

| Quinazolines | Condensation and cyclization reactions involving an aniline derivative. | As the aniline precursor, introducing the 2,3-difluoro-5-methylphenyl moiety. |

| Isoindoline-1,3-diones | Reaction of a primary amine with phthalic anhydride. | Serves as the primary amine to form the corresponding N-substituted phthalimide. |

The utility of this compound extends beyond the direct synthesis of heterocycles; it serves as a fundamental building block for the assembly of more complex and highly functionalized organic molecules. nbinno.comnih.govsigmaaldrich.com The term "building block" in this context refers to a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of functionalities or properties.

The amine group of this compound provides a reactive handle for a variety of chemical transformations, including diazotization, acylation, and alkylation. These reactions allow for the introduction of a wide range of other functional groups, paving the way for the construction of diverse molecular libraries. The fluorine atoms, in addition to their electronic influence, can also participate in or direct further reactions, such as nucleophilic aromatic substitution under certain conditions.

The strategic placement of the fluorine and methyl groups on the aromatic ring can be used to fine-tune the electronic and steric environment of the molecule, which is crucial in the design of compounds with specific biological activities or material properties.

Integration into Functional Materials

The unique properties conferred by fluorine atoms make organofluorine compounds highly desirable for applications in materials science. The incorporation of this compound into larger molecular systems can lead to the development of materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Organofluorine chemistry is a rapidly expanding field, driven by the demand for materials with superior performance. researchgate.net Fluorinated compounds often exhibit high thermal stability and resistance to chemical degradation due to the strength of the carbon-fluorine bond. Furthermore, the presence of fluorine can significantly alter the surface properties of a material, leading to applications in coatings and low-friction surfaces.

By serving as a monomer or a precursor to a monomer, this compound can be incorporated into polymeric structures. The resulting fluorinated polymers would be expected to possess some of the desirable properties associated with organofluorine materials.

The electronic nature of the C-F bond can have a profound impact on the photophysical properties of organic molecules. The introduction of fluorine atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of a material. This makes fluorinated compounds, including derivatives of this compound, attractive candidates for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

In polymer science, the use of fluorinated building blocks is a well-established strategy for creating high-performance polymers. The incorporation of the 2,3-difluoro-5-methylphenyl moiety into a polymer backbone could enhance properties such as thermal stability, solvent resistance, and dielectric performance.

Design of Chemical Probes and Reagents

Chemical probes are small molecules designed to interact with specific biological targets, allowing for the study of biological processes. nih.govunimi.itmdpi.com The design of effective chemical probes often requires a deep understanding of structure-activity relationships, and the introduction of fluorine can be a powerful tool for optimizing probe performance. Fluorine can improve metabolic stability, enhance binding affinity, and serve as a useful label for 19F NMR studies.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 2,3-Difluoro-5-methylaniline is not available in the searched public domain literature.

Proton (¹H) NMR for Structural Elucidation

Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound could not be located.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The characteristic chemical shifts for the carbon atoms in the this compound structure are not documented in the available resources.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Experimental ¹⁹F NMR data, including chemical shifts and coupling constants which are crucial for characterizing the fluorine environments, were not found.

Mass Spectrometry (MS) Techniques

Specific mass spectrometry data for this compound is not present in the searched databases and literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The exact mass measurement data from HRMS analysis for this compound, which would confirm its elemental composition, is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Information regarding the retention time and mass fragmentation pattern of this compound from GC-MS analysis could not be retrieved.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the real-time monitoring of chemical reactions and for guiding the purification process of compounds like this compound. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry.

In the synthesis of this compound, LC-MS is frequently employed to track the conversion of reactants to products. By injecting small aliquots of the reaction mixture into the LC-MS system at various time intervals, chemists can monitor the appearance of the product peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound, which is approximately 144.06 g/mol . Concurrently, the depletion of starting materials can be observed. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Time-of-Flight Mass Spectrometry (TOF-MS) for Enhanced Sensitivity and Resolution

For applications requiring a higher degree of mass accuracy and resolution, Time-of-Flight Mass Spectrometry (TOF-MS) is the technique of choice. TOF-MS analyzers measure the mass-to-charge ratio of ions by determining the time it takes for them to travel through a field-free drift tube of a known length. Lighter ions travel faster and reach the detector sooner than heavier ions.

The high resolution and mass accuracy of TOF-MS are particularly valuable in the analysis of fluorinated compounds like this compound. This allows for the confident determination of the elemental composition of the parent ion and any fragment ions, helping to distinguish it from isomers or other compounds with similar nominal masses. While specific TOF-MS data for this compound is not publicly available, the analysis of other fluorinated aromatic compounds demonstrates the utility of this technique. High-resolution mass spectrometry is critical in confirming the identity of novel compounds in research and for the stringent quality control required in industrial settings.

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

Although an experimental FT-IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the known absorption regions of its constituent functional groups and by comparison with similar molecules. The key functional groups in this compound are the amine (-NH₂), the aromatic ring, the C-F bonds, and the methyl group (-CH₃).

Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 3000-2850 | C-H stretching (asymmetric and symmetric) | Methyl Group (-CH₃) |

| 1650-1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1470-1430 | C-H bending (asymmetric) | Methyl Group (-CH₃) |

| 1350-1250 | C-N stretching | Aromatic Amine |

| 1300-1100 | C-F stretching | Aryl Fluoride (B91410) |

The presence of two distinct N-H stretching bands would confirm the primary amine. The C-F stretching vibrations in fluorinated aromatic compounds typically give rise to strong absorption bands in the 1300-1100 cm⁻¹ region. The substitution pattern on the aromatic ring will influence the exact position and intensity of the C-H out-of-plane bending bands.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic C=C ring stretching vibrations and the symmetric vibrations of the molecule. Although a specific Raman spectrum for this compound is not available, studies on substituted anilines indicate that characteristic bands for the aromatic ring and the C-F bonds would be observable. The symmetric C-F stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Aniline (B41778) and its derivatives are known to exhibit characteristic UV-Vis absorption bands arising from π → π* transitions within the benzene (B151609) ring. The presence of substituents on the ring, such as the fluoro and methyl groups in this compound, will cause a shift in the λmax values. The amino group, being an auxochrome, typically causes a red shift (bathochromic shift) to longer wavelengths and an increase in the intensity of the absorption bands.

While an experimental UV-Vis spectrum for this compound is not documented in readily accessible literature, it is expected to exhibit absorption maxima in the UV region, likely around 240 nm and 290 nm, by analogy with other substituted anilines. The exact positions of these maxima would be influenced by the electronic effects of the two fluorine atoms and the methyl group on the aromatic system.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, such as a C18 or C8 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with a range of polarities.

Detection is typically carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For method validation, parameters such as linearity, precision, accuracy, and specificity would be evaluated to ensure the reliability of the results.

Spectroscopic and Analytical Characterization of this compound

The rigorous identification and purification of this compound, a key intermediate in various chemical syntheses, relies on a suite of modern chromatographic techniques. These methodologies are essential for monitoring reaction progress, isolating the target compound from complex mixtures, and ensuring its purity. The most pertinent of these techniques include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, Flash Chromatography for efficient purification, and High-Performance Liquid Chromatography (HPLC) for precise quantitative assessment.

The structural confirmation and purity assessment of this compound are accomplished through a combination of spectroscopic and chromatographic methods. While spectroscopic techniques provide insights into the molecular structure, chromatographic methods are indispensable for separation and purification.

Thin-Layer Chromatography serves as a swift and invaluable tool for the qualitative analysis of this compound. It is instrumental in monitoring the progress of its synthesis by allowing for the rapid identification of starting materials, intermediates, and the final product.

General Methodology: For aromatic amines like this compound, silica (B1680970) gel plates are commonly employed as the stationary phase due to their polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a mixture of hexane (B92381) and ethyl acetate (B1210297). The separation is based on the principle of differential partitioning of the compound between the stationary and mobile phases. The polarity of the solvent system is a critical parameter; a higher proportion of the more polar solvent (e.g., ethyl acetate) will result in a greater elution strength, causing the compound to travel further up the plate, thus increasing its retention factor (Rƒ) value.

Visualization of the spots on the TLC plate can be achieved under UV light, as aromatic compounds often exhibit fluorescence, or by using chemical staining agents that react with the amine functional group.

Research Findings: While specific Rƒ values for this compound are not extensively reported in readily available literature, typical Rƒ values for structurally similar aromatic amines in a hexane/ethyl acetate system can be estimated. The polarity of this compound, influenced by the amino and fluoro groups, dictates its interaction with the silica gel.

Table 1: Representative TLC Conditions for Aromatic Amines

| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rƒ Range for Aromatic Amines |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (9:1) | UV (254 nm) | 0.2 - 0.4 |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | UV (254 nm) | 0.4 - 0.7 |

| Silica Gel 60 F₂₅₄ | Dichloromethane (B109758):Methanol (95:5) | UV (254 nm), Iodine Vapor | 0.3 - 0.6 |

For the preparative isolation of this compound, flash chromatography is the method of choice. This technique is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, leading to faster and more efficient separations compared to traditional gravity-fed column chromatography.

General Methodology: Silica gel is the standard stationary phase for the purification of fluorinated anilines. The crude reaction mixture containing this compound is typically adsorbed onto a small amount of silica gel and dry-loaded onto the column. The separation is then achieved by eluting with a solvent gradient of increasing polarity. A common gradient system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent such as ethyl acetate. This gradient elution ensures that less polar impurities are washed off first, followed by the desired product, and finally, the more polar impurities. For basic compounds like anilines, which can interact strongly with the acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the mobile phase to improve peak shape and prevent tailing.

Research Findings: In synthetic procedures described in the chemical literature for analogous fluorinated anilines, purification by flash column chromatography is a standard step. The specific gradient profile is optimized based on preliminary TLC analysis to ensure adequate separation between the target compound and any byproducts.

Table 2: Typical Flash Chromatography Purification Protocol for Fluorinated Anilines

| Stationary Phase | Column Dimensions | Mobile Phase Gradient | Modifier | Detection |

| Silica Gel (230-400 mesh) | Dependent on sample size | 0% to 30% Ethyl Acetate in Hexane | 0.5% Triethylamine | TLC, UV |

| Silica Gel (230-400 mesh) | Dependent on sample size | 0% to 20% Dichloromethane in Hexane | - | TLC, UV |

High-Performance Liquid Chromatography is a powerful analytical technique used for the identification, quantification, and purity assessment of this compound with high resolution and sensitivity.

General Methodology: Reversed-phase HPLC is the most common mode used for the analysis of aniline derivatives. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. A typical mobile phase consists of a mixture of water and an organic modifier, such as methanol or acetonitrile. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound can be manipulated by adjusting the ratio of the organic modifier in the mobile phase; increasing the organic content will decrease the retention time. For ionizable compounds like anilines, the pH of the mobile phase can also be controlled using a buffer to ensure consistent retention and sharp peak shapes. Detection is commonly performed using a UV detector, as the aromatic ring of the aniline absorbs in the UV region.

Research Findings: Patents detailing the synthesis of related compounds often mention the use of HPLC for the quantitative analysis of reaction mixtures to determine yield and purity. While specific chromatograms and retention times for this compound are not always publicly detailed, the general conditions can be inferred from the analysis of similar molecules.

Table 3: Representative HPLC Conditions for the Analysis of Aniline Derivatives

| Column | Mobile Phase | Flow Rate | Detection | Expected Retention Time |

| C18 (e.g., 250 x 4.6 mm, 5 µm) | Methanol:Water (70:30) | 1.0 mL/min | UV at 254 nm | Dependent on specific compound and exact conditions |

| C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 1.0 mL/min | UV at 254 nm | Dependent on specific compound and exact conditions |

| C8 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 7) | 1.2 mL/min | UV at 240 nm | Dependent on specific compound and exact conditions |

Theoretical Chemistry and Computational Studies of 2,3 Difluoro 5 Methylaniline

Density Functional Theory (DFT) Investigations

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. This stable three-dimensional structure is crucial for understanding a molecule's physical properties and reactivity. Conformational analysis further explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For molecules like 2,3-Difluoro-5-methylaniline, this analysis would reveal the most stable orientations of the amine and methyl groups relative to the fluorinated benzene (B151609) ring. Such studies are essential as the conformational profile can significantly influence a molecule's biological activity and material properties nih.govmdpi.com.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Analysis)

The electronic properties of a molecule are described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals libretexts.orgwikipedia.org. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.com. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and optical properties researchgate.netnih.govyoutube.com. A smaller gap generally implies higher reactivity irjweb.comgrowingscience.com. For this compound, this analysis would pinpoint the distribution of electron density and predict its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule wolfram.com. It is a valuable tool for predicting how molecules will interact. Different colors on the MEP surface indicate regions of varying electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack researchgate.netthaiscience.info. An MEP analysis of this compound would identify the reactive sites, particularly the influence of the fluorine, methyl, and amine substituents on the charge distribution of the aromatic ring.

Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Parameters)

DFT provides a framework for calculating various reactivity descriptors that quantify a molecule's chemical behavior. Global reactivity parameters include electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity researchgate.netnih.gov. Local reactivity is often described by Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule researchgate.netresearchgate.netsemanticscholar.org. These descriptors would offer precise predictions about the regioselectivity of reactions involving this compound.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI), such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular aggregation, crystal packing, and biological recognition nih.govnih.govmdpi.com. The NCI analysis method uses the electron density and its derivatives to visualize and characterize these weak interactions in real space chemtools.orgrsc.org. An NCI plot for this compound could reveal intramolecular hydrogen bonding between the amine group and adjacent fluorine atoms, as well as intermolecular interactions that govern its solid-state structure.

Wave Functional Properties (e.g., Localized Orbital Locator, Electron Localization Function)

Wave functional analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide insight into the nature of chemical bonding researchgate.netjussieu.frsemanticscholar.org. ELF is a measure of the likelihood of finding an electron pair and is used to visualize core electrons, covalent bonds, and lone pairs in a chemically intuitive way jussieu.frresearchgate.netaps.org. Similarly, LOL identifies regions of high electron localization, helping to distinguish between different types of chemical bonds researchgate.net. For this compound, these analyses would offer a detailed picture of the electron distribution within its covalent bonds and lone pairs.

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular modeling and docking studies are instrumental in elucidating the potential interactions of this compound with biological macromolecules, such as enzymes. These computational techniques can predict the binding affinity and orientation of the molecule within a protein's active site, providing insights into its potential as a kinase inhibitor or other biologically active agent.

While specific docking studies for this compound are not extensively documented in the public domain, the principles of such studies can be inferred from research on analogous structures. For instance, in the context of kinase inhibition, the aniline (B41778) moiety often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain. The fluorine and methyl substituents on the phenyl ring of this compound would be expected to modulate its electronic properties and steric profile, thereby influencing its binding orientation and affinity. The fluorine atoms, being electron-withdrawing, can affect the hydrogen-bonding capability of the aniline's amino group and introduce potential for halogen bonding or other non-covalent interactions. The methyl group, on the other hand, can engage in hydrophobic interactions within the binding pocket.

A hypothetical docking study would involve preparing a 3D model of this compound and docking it into the crystal structure of a target protein. The simulation would then calculate the most favorable binding poses and estimate the binding energy, highlighting key interactions such as:

Hydrogen Bonds: Between the -NH2 group and amino acid residues like alanine (B10760859) in a kinase hinge region.

Hydrophobic Interactions: Involving the methyl group and nonpolar residues.

Halogen Bonds: Potential interactions involving the fluorine atoms with electron-rich residues.

These computational predictions are invaluable for guiding the synthesis of more potent and selective inhibitors.

Computational Prediction and Correlation of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Simulation of IR, NMR, and UV-Vis Spectra

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The predicted vibrational modes would include the N-H stretching of the amino group, C-H stretching of the methyl group and aromatic ring, C-F stretching, and various bending and deformation modes of the aniline ring. For aniline derivatives, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. consensus.app

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the protons of the amino group, as well as for all the carbon atoms in the molecule. The calculated shifts are often referenced to a standard like tetramethylsilane (B1202638) (TMS) and can be influenced by the choice of solvent in the calculation. nih.gov The fluorine atoms would significantly influence the chemical shifts of adjacent protons and carbons due to their high electronegativity.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aniline derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π-π* transitions within the aromatic ring. The substitution pattern with fluorine and methyl groups would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline. nih.gov

Validation of Theoretical Models with Experimental Findings

A crucial step in computational spectroscopy is the comparison of simulated spectra with experimentally obtained data. This validation process allows for the refinement of the theoretical models and provides confidence in the computational results.

For instance, a study on 3,4-difluoroaniline (B56902) demonstrated an excellent correlation between experimental FT-IR, FT-Raman, NMR, and UV-Vis spectra and those calculated using DFT (B3LYP/6-311++G(d,p)). nih.gov Such studies often involve scaling the calculated vibrational frequencies to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. asianpubs.org A similar approach for this compound would involve recording its experimental spectra and comparing them with the simulated data to confirm the accuracy of the computational model.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations can provide a range of descriptors that are useful for predicting the chemical reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and offer insights into its stability and potential reaction pathways.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be estimated from the HOMO and LUMO energies and relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Electronegativity (χ), Chemical Hardness (η), and Softness (S): These global reactivity descriptors provide further insights into the molecule's reactivity. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. researchgate.net

For fluorinated anilines, the electron-withdrawing nature of the fluorine atoms is expected to lower the HOMO energy and increase the ionization potential, making the molecule less susceptible to electrophilic attack compared to unsubstituted aniline. The MEP map would likely show negative potential around the fluorine and nitrogen atoms and positive potential around the hydrogen atoms of the amino group.

Structure-Activity Relationship (SAR) Exploration at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. At the molecular level, this involves examining how specific structural modifications affect the interactions with a biological target.

For this compound, SAR exploration would involve synthesizing and testing a series of derivatives with modifications at various positions. For example, if this compound is being investigated as a kinase inhibitor, SAR studies might explore:

Substitution on the Aniline Ring: Replacing the methyl group with other alkyl or functional groups to probe hydrophobic and steric requirements of the binding pocket.

Position of the Fluorine Atoms: Synthesizing isomers with fluorine atoms at different positions to understand the optimal substitution pattern for activity and selectivity.

Modification of the Amino Group: N-alkylation or acylation of the amino group to investigate its role in hydrogen bonding.

Computational methods can play a significant role in SAR exploration by predicting the effects of these structural changes on binding affinity and other properties before the compounds are synthesized. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, studies on 4-anilinoquinazoline (B1210976) EGFR inhibitors have shown that halogen substitution on the aniline ring can significantly modulate the potency of the inhibitors. mdpi.com A similar systematic approach for derivatives of this compound could lead to the development of highly effective and targeted therapeutic agents.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For compounds like 2,3-Difluoro-5-methylaniline, this involves moving away from hazardous reagents and solvents towards more sustainable alternatives. A key ambition is the replacement of traditional deoxyfluorination reagents, which are often toxic or environmentally harmful, with greener options. nih.gov One promising strategy is the valorization of sulfur hexafluoride (SF6), the most potent greenhouse gas, as a deoxyfluorination reagent. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Anilines

| Feature | Traditional Synthetic Routes | Emerging Greener Routes |

|---|---|---|

| Reagents | Often rely on harsh or hazardous chemicals. | Utilization of sustainable reagents (e.g., SF6), and benign C1 sources (e.g., CO2, CS2). nih.govacs.org |

| Solvents | Frequent use of environmentally detrimental organic solvents. | Focus on using water or developing biodegradable surfactants to obviate organic solvents. proquest.com |

| Efficiency | May involve multiple complex stages with moderate yields. google.com | Aim for multi-step, one-pot sequences to improve overall yield and reduce waste. proquest.com |

| Environmental Impact | Higher E-Factors, indicating more waste generation. | Significantly lower E-Factors, demonstrating a reduced environmental footprint. proquest.com |

Exploration of Novel Catalytic Systems for Selective Transformations

Research into the reactions of this compound is increasingly focused on the use of novel catalytic systems that offer higher selectivity and milder reaction conditions. A significant trend is the development of transition-metal-free methods, which avoid the cost and toxicity associated with many metal catalysts. acs.org

Visible-light organophotocatalysis represents a powerful strategy for activating aniline (B41778) derivatives toward new transformations. acs.org This approach can facilitate reactions like difluoroalkylation under mild conditions. An intriguing and efficient alternative involves the formation of an electron donor-acceptor (EDA) complex between anilines and a suitable reagent, which can be activated by visible light without the need for an external photocatalyst. acs.org This EDA complex strategy has proven effective for preparing various difluoroalkyl derivatives and opens new avenues for creating molecular complexity. acs.org Exploring these photocatalytic systems for this compound could unlock new synthetic pathways to novel functionalized molecules.

Table 2: Overview of Catalytic Strategies for Aniline Transformations

| Catalytic System | Description | Potential Advantages for this compound |

|---|---|---|

| Traditional Metal Catalysis | Utilizes transition metals like palladium to catalyze cross-coupling and other reactions. google.com | Well-established methods for a variety of transformations. |

| Visible-Light Organophotocatalysis | Employs an organic dye (e.g., Eosin Y) to absorb visible light and initiate a single-electron transfer (SET) process. acs.org | Transition-metal-free, mild reaction conditions, sustainable energy source (light). |

| Electron Donor-Acceptor (EDA) Complex | Aniline acts as an electron donor, forming a complex with an electron-accepting reagent that can be activated by light. acs.org | Photocatalyst-free, operationally simple, and efficient for specific transformations like difluoroalkylation. acs.org |

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the use of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial. mdpi.com Process Analytical Technology (PAT) initiatives encourage the use of such tools to improve process control and product quality. mdpi.com For reactions involving this compound, several non-invasive techniques are applicable.

Vibrational spectroscopies like Fourier-transform infrared (FTIR) and Raman spectroscopy provide molecular-level information by probing the vibrational modes of molecules, allowing for the tracking of reactants, intermediates, and products. mdpi.commdpi.com Fluorescence spectroscopy is another attractive, cost-effective option that offers high sensitivity for monitoring fluorescent compounds involved in a reaction. mdpi.com These methods allow for continuous data collection without disturbing the reaction, leading to a more comprehensive understanding of reaction kinetics and pathways. researchgate.net

Table 3: Comparison of In-Situ Spectroscopic Monitoring Techniques

| Technique | Principle | Applicability for Monitoring Reactions |

|---|---|---|

| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules, allowing for quantification of specific compounds. mdpi.com | Simple, real-time method suitable for monitoring chromophoric species in solution. mdpi.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions. Provides a "fingerprint" for different functional groups. mdpi.com | Widely applied for investigating molecular structures and can be used in-situ with attenuated total reflectance (ATR) probes. researchgate.net |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. mdpi.com | Excellent for in-situ monitoring in various media, including aqueous solutions, with minimal interference from the solvent. mdpi.com |

| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. mdpi.com | Non-invasive and highly sensitive for detecting fluorescent molecules, even at very low concentrations. mdpi.com |

Interdisciplinary Approaches Integrating Synthetic Chemistry with Advanced Computational Modeling

The integration of theoretical calculations with experimental work provides powerful insights into the properties and reactivity of molecules. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. nih.gov

For this compound and its derivatives, DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. nih.govresearchgate.net This predictive power helps in structure confirmation and interpretation of experimental data. Furthermore, computational studies can elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of new experiments and novel catalysts. This synergy between synthetic chemistry and computational modeling accelerates the discovery and development of new molecules and reactions by providing a deeper molecular-level understanding. nih.gov

Table 4: Synergistic Roles of Experimental and Computational Chemistry

| Aspect | Experimental Synthetic Chemistry | Advanced Computational Modeling |

|---|---|---|

| Structure Elucidation | Provides definitive structural proof through techniques like NMR, IR, and X-ray crystallography. researchgate.net | Predicts and confirms molecular geometries and spectroscopic data (NMR, IR), aiding in spectral assignment. nih.gov |

| Reaction Development | Discovers and optimizes new chemical reactions, catalysts, and synthetic routes. acs.org | Elucidates reaction mechanisms, calculates activation barriers, and predicts the stability of intermediates and transition states. |

| Property Prediction | Measures physical and chemical properties of synthesized compounds. | Computes properties like electronic structure, reactivity descriptors, and spectral characteristics to guide synthetic targets. nih.gov |

| Catalyst Design | Synthesizes and tests new catalytic systems for improved performance. | Models catalyst-substrate interactions to understand selectivity and design more efficient catalysts. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Difluoro-5-methylaniline, and how can impurities be minimized during preparation?

- Methodology : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, fluorination of 5-methyl-2,3-dichloroaniline using KF under high-temperature conditions (150–200°C) in DMF with a Cu catalyst can yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) .

Q. How can the electronic effects of fluorine substituents in this compound be experimentally characterized?

- Methodology : Use spectroscopic techniques:

- NMR : NMR (e.g., δ ≈ -110 to -120 ppm for ortho-fluorine) reveals electronic environments. NMR coupling patterns (e.g., J) provide insights into substituent orientation .

- IR : Stretching frequencies for C-F bonds (~1200–1100 cm) and NH (~3450 cm) confirm functional group integrity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store samples in amber vials at -20°C under inert gas (N/Ar) to prevent oxidation.

- Monitor degradation via GC-MS or LC-MS over 1–6 months. Common degradation products include quinone derivatives (via NH oxidation) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodology : Perform nitration or halogenation reactions under controlled conditions (e.g., HNO/HSO at 0–5°C). Analyze product distribution via NMR and X-ray crystallography.

- Data Analysis : Fluorine’s electron-withdrawing effect directs electrophiles to the para-methyl position. Steric hindrance from ortho-fluorine reduces meta substitution .

Q. What computational strategies can resolve discrepancies between predicted and experimental reaction yields for derivatives of this compound?

- Methodology :

- Use DFT (e.g., M06-2X/def2-TZVP) to model transition states and activation energies for key reactions (e.g., Suzuki coupling) .

- Compare with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects or non-adiabatic pathways, requiring implicit solvation models (e.g., SMD) .

Q. How does this compound interact with biological targets, such as enzymes or receptors, in medicinal chemistry studies?

- Methodology :

- In vitro assays : Measure binding affinity (IC) via fluorescence polarization or surface plasmon resonance (SPR).

- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to predict binding modes. Fluorine’s hydrophobic and dipole interactions enhance binding selectivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.